
(S)-3-(6-Chloro-2-(((S)-1-(1-(4-fluorophenyl)-1H-imidazol-4-yl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex molecule with a unique structure. It contains a pyrimidine core, a cyclopropyl ring, and an oxazolidinone moiety.
- The stereochemistry is specified by the (S)-configuration, indicating the absolute configuration of certain chiral centers.
- It is likely to have interesting biological properties due to its intricate structure.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide a general approach based on similar structures.
- A potential synthetic route might involve coupling a chiral amine (such as the imidazole derivative) with a chloropyrimidine intermediate. The cyclopropyl ring and oxazolidinone could be introduced later.
- Industrial production methods would likely involve optimization of these steps for scalability and efficiency.
Analyse Chemischer Reaktionen
Oxidation: The compound may undergo oxidation reactions at various functional groups. For example, oxidation of the thioether or amine could yield sulfoxides or nitro compounds.
Reduction: Reduction of the oxazolidinone carbonyl group could lead to the corresponding alcohol.
Substitution: Halogenation reactions (e.g., chlorination) could occur at the 6-position of the pyrimidine ring.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example, Pd/C for hydrogenation, NBS for halogenation, and NaBH₄ for reduction.
Major Products: The major products would vary based on the specific reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as a drug candidate. The unique structure may interact with specific biological targets.
Anticancer Properties: Explore its effects on cancer cells. The imidazole moiety suggests potential kinase inhibition.
Antimicrobial Activity: Assess its antibacterial or antifungal properties.
Materials Science: Investigate its use in materials, such as polymers or catalysts.
Wirkmechanismus
- The compound’s mechanism of action would depend on its specific targets. It could inhibit enzymes, receptors, or other cellular components.
- Molecular pathways involved might include signal transduction, cell cycle regulation, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, without specific literature on this exact compound, I cannot provide a direct comparison. you could explore related pyrimidine-based molecules.
- Similar compounds might include other kinase inhibitors, oxazolidinones, or imidazole-containing drugs.
: Hypothetical information based on structural analysis. : No direct literature reference for this compound found. : Further research is needed to validate the details provided.
Eigenschaften
Molekularformel |
C21H20ClFN6O2 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
(4S)-3-[6-chloro-2-[[(1S)-1-[1-(4-fluorophenyl)imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-4-cyclopropyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H20ClFN6O2/c1-12(16-9-28(11-24-16)15-6-4-14(23)5-7-15)25-20-26-18(22)8-19(27-20)29-17(13-2-3-13)10-31-21(29)30/h4-9,11-13,17H,2-3,10H2,1H3,(H,25,26,27)/t12-,17+/m0/s1 |
InChI-Schlüssel |
NVEOHQXXRXOYNO-YVEFUNNKSA-N |
Isomerische SMILES |
C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4[C@H](COC4=O)C5CC5 |
Kanonische SMILES |
CC(C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4C(COC4=O)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


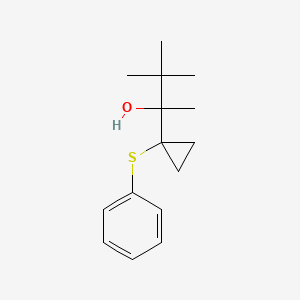
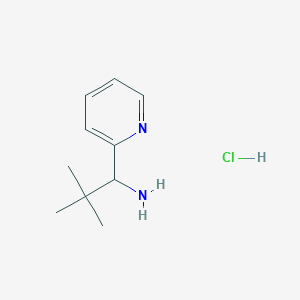

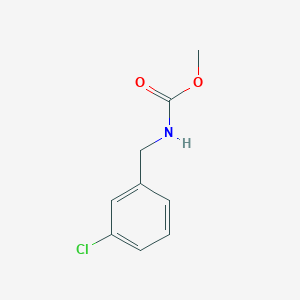
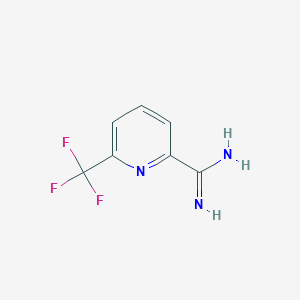
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan](/img/structure/B13092134.png)


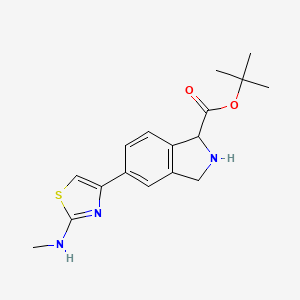
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
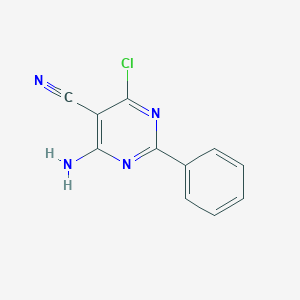
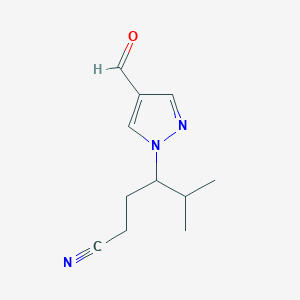
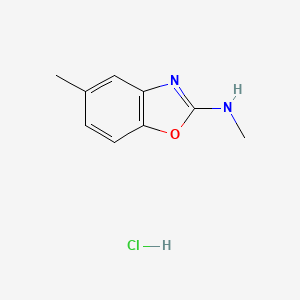
![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)
